N6,N6-Dimethyl-9H-purine-2,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-N,6-N-dimethyl-7H-purine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-13(2)6-4-5(10-3-9-4)11-7(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILAORILZRWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969471 | |
| Record name | 2-Imino-N,N-dimethyl-3,9-dihydro-2H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-49-0 | |
| Record name | N6,N6-Dimethyl-9H-purine-2,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC16130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-N,N-dimethyl-3,9-dihydro-2H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-(DIMETHYLAMINO)PURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activities and Mechanistic Elucidation of N6,n6 Dimethyl 9h Purine 2,6 Diamine Derivatives
Antiviral Efficacy and Mechanism of Action
Derivatives of 2,6-diaminopurine (B158960) have demonstrated significant promise as broad-spectrum antiviral agents, exhibiting activity against a variety of viral families. Their mechanism of action is often multifaceted, involving the targeting of both viral and host cell factors essential for viral replication.
Broad-Spectrum Antiviral Potential of Purine-2,6-diamine Analogues
The 2,6-diaminopurine chemotype has been the subject of system-oriented optimization to develop broad-spectrum antiviral agents (BSAAs). researchgate.net This approach has led to the identification of compounds with activity against multiple, unrelated viruses, offering a potential rapid response to emerging viral threats. nih.gov A notable example is the derivative 6i (N2-(2,3-dihydroxypropyl)-N6-(3-(trifluoromethyl)phenyl)-9H-purine-2,6-diamine), which has shown low micromolar potency against several RNA viruses. researchgate.netnih.gov The development of such multi-target antivirals is a shift from the traditional "one-drug, one-virus" paradigm. researchgate.net
Inhibition of RNA Viruses (e.g., Flaviviruses, Influenza A, SARS-CoV-2)
Research has identified 2,6-diaminopurine derivatives with potent activity against a range of RNA viruses. Compound 6i , for instance, has demonstrated significant efficacy against flaviviruses such as Dengue (DENV), Zika (ZIKV), and West Nile virus (WNV), as well as Influenza A virus. researchgate.netnih.gov
Notably, this compound also inhibits the replication of SARS-CoV-2. researchgate.netnih.gov The mechanism against flaviviruses like DENV appears to occur at a later stage of viral replication, distinguishing it from other nucleoside inhibitors like Sofosbuvir. researchgate.net
In the context of SARS-CoV-2, another related compound, N6,N6-dimethyladenosine , has been investigated for its potential to inhibit the virus by targeting the host protein ADAM17, which is involved in the processing of the viral receptor ACE2. nih.gov
Antiviral Activity of Compound 6i (a 2,6-diaminopurine derivative)
| Virus | IC50 (μM) | Cell Line | Selectivity Index (SI) |
|---|---|---|---|
| Dengue virus (DENV) | 0.90 ± 0.04 | Vero | 77 |
| Zika virus (ZIKV) | 0.7 | Vero | 182 |
| West Nile virus (WNV) | Low micromolar | Vero | - |
| Influenza A | 5.3 | MDCK | >22 |
| SARS-CoV-2 | 0.5 | Calu-3 | 240 |
Anti-Herpes Simplex Virus (HSV-1) Activity
The anti-herpetic potential of 2,6-diaminopurine derivatives has also been explored. Acyclic nucleoside phosphonates based on this scaffold have shown activity against herpesviruses. researchgate.net Furthermore, a series of acyclic selenopurine nucleosides, which are bioisosteres of purine (B94841) nucleosides, have been synthesized and evaluated. mdpi.com Within this series, 2,6-diaminopurine derivatives exhibited significant anti-human cytomegalovirus (HCMV) activity. mdpi.com One particular compound, seleno-acyclovir , which is a 2,6-diaminopurine derivative, displayed potent activity against Herpes Simplex Virus-1 (HSV-1) with an EC50 of 1.47 µM. mdpi.com
Anti-HIV Activity
Derivatives of 2,6-diaminopurine are also recognized for their activity against the Human Immunodeficiency Virus (HIV). A key example is (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) , also known as Amdoxovir. nih.gov DAPD functions as a nucleoside reverse transcriptase inhibitor (NRTI). nih.gov It is designed as a more water-soluble prodrug that is converted in the body by adenosine (B11128) deaminase to its active metabolite, (-)-β-D-dioxolane guanine (B1146940) (DXG) . nih.gov
The triphosphate form of DXG then acts as a potent alternative substrate inhibitor of the HIV-1 reverse transcriptase. nih.gov Prodrugs of DAPD with modifications at the C6 position of the purine ring have been shown to have enhanced anti-HIV activity without a corresponding increase in toxicity. plos.org
Antiparasitic Activity and Target Identification
The purine salvage pathway is a critical metabolic route for many parasites that are incapable of de novo purine synthesis. This dependency makes the enzymes of this pathway attractive targets for the development of antiparasitic drugs.
Antimalarial Effects against Plasmodium falciparum
The malaria parasite Plasmodium falciparum is a purine auxotroph, meaning it must salvage purines from its host for the synthesis of nucleic acids and cofactors. nih.govresearchgate.net This reliance on the purine salvage pathway makes it a key target for therapeutic intervention. nih.govproquest.com Purine analogs can act as inhibitors of crucial enzymes in this pathway, such as hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), adenosine deaminase (ADA), and purine nucleoside phosphorylase (PNP). nih.gov
Libraries of N6-modified purine analogues have been synthesized and screened for their antimalarial properties. nih.gov Compounds such as N(6)-hydroxyadenine , 2-amino-N(6)-aminoadenosine , and 2-amino-N(6)-amino-N(6)-methyladenosine have demonstrated promising activity against chloroquine-resistant strains of P. falciparum. nih.gov The mechanism of action for these purine analogs is believed to be the disruption of the parasite's purine metabolism, leading to a state of "purine-less death". nih.gov Another purine analog, PU-H71 , has been shown to exhibit nanomolar antimalarial activity by targeting the P. falciparum heat shock protein 90 (PfHsp90), and it displays synergistic activity with chloroquine. plos.org
Antimalarial Activity of N6-Modified Purine Analogues against P. falciparum (VS1 strain)
| Compound | IC50 (μM) |
|---|---|
| N(6)-hydroxyadenine | - |
| 2-amino-N(6)-aminoadenosine | - |
| 2-amino-N(6)-amino-N(6)-methyladenosine | - |
Antitrypanosomal Activity against Trypanosoma brucei
Derivatives of 2,6-diaminopurine have been investigated for their potential as therapeutic agents against Human African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei. Research into this class of compounds has identified several potent inhibitors. For instance, a medicinal chemistry exploration focusing on a diaminopurine scaffold led to the identification of promising lead compounds with antitrypanosomal activity. While many analogs are explored, the core 2,6-diamino structure is a recurring feature in compounds showing efficacy against T. brucei. Some tryptanthrin (B1681603) analogs have shown significant in vitro activity against T. brucei, with the most potent compounds exhibiting 50% effective concentrations (EC₅₀) in the low micromolar range, comparable to clinically used agents. nih.gov Similarly, certain novel tetracyclic iridoids have demonstrated potent activity against T. brucei brucei, with 50% inhibitory concentrations (IC₅₀) as low as 0.43 μM. nih.gov
Antileishmanial Activity against Leishmania donovani
The 2,6-diaminopurine scaffold and its analogs have also been evaluated for activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Studies have shown that certain diamidine analogues exhibit notable antileishmanial activity. researchgate.net For example, 2,7-dibromocryptolepine (B1245172), a derivative of an indoloquinoline alkaloid, was found to be highly active against L. donovani promastigotes with an IC₅₀ value of 0.5 ± 0.1 μM and was also effective against intracellular amastigote forms. researchgate.net Furthermore, research into 2,4-diaminoquinazoline analogs, which share a similar diamino-heterocycle motif, revealed compounds with remarkable activity against Leishmania major in human macrophages, suggesting that this structural class has significant potential for antileishmanial drug development. nih.gov
Investigation of Parasitic Proteasome Inhibition
The precise mechanism of action for the antiparasitic effects of N6,N6-Dimethyl-9H-purine-2,6-diamine and its direct derivatives, specifically through parasitic proteasome inhibition, is not extensively detailed in the available research. However, the broader class of purine analogs often functions by interfering with essential parasite metabolic pathways. For other classes of compounds, mechanisms such as inducing apoptosis-like cell death have been identified. For example, 2,7-dibromocryptolepine induces features of apoptosis in L. donovani promastigotes, including disruption of mitochondrial membrane potential and DNA fragmentation. researchgate.net Other antitrypanosomal compounds have been shown to cause alterations in the cell cycle, leading to apoptosis. nih.gov While these findings are for related heterocyclic compounds, they suggest that purine derivatives may act through multiple mechanisms beyond direct enzymatic inhibition, including the induction of programmed cell death pathways in the parasites. Further investigation is required to specifically link this compound derivatives to the inhibition of the parasitic proteasome.
Anticancer and Antiproliferative Modulations
Derivatives of 2,6-diaminopurine are a well-established class of compounds with significant anticancer and antiproliferative properties. Their mechanism of action is often tied to the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). researchgate.net The structural modifications on the purine core, particularly at the N2, C6, and N9 positions, allow for the development of compounds with high potency and selectivity against various cancer cell lines. For example, the compound reversine (B1683945), a 2,6-diamino-substituted purine, is known to be a potent antitumor agent that interferes with cancer cell cycle progression. researchgate.netnih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
A primary mechanism for the anticancer activity of 2,6-diaminopurine derivatives is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation. researchgate.net Aberrant CDK activity is a hallmark of many human cancers, making them a key therapeutic target. By acting as competitive inhibitors at the ATP-binding site of CDKs, these purine analogs can halt the cell cycle and prevent tumor cell proliferation. nih.gov The design of these inhibitors often aims to achieve selectivity for specific CDKs, such as CDK2 over CDK1, to minimize toxicity and enhance therapeutic efficacy. nih.gov
Significant research has focused on elucidating the inhibition kinetics of purine derivatives against specific CDK isoforms, particularly CDK1 and CDK2. Structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity. By modifying substituents at the C2 and C6 positions of the purine ring, researchers have developed compounds with vastly different inhibition profiles for CDK1 and CDK2. nih.gov For instance, certain 2-arylaminopurines with specific C6-substituents have shown over 2000-fold greater selectivity for CDK2 compared to CDK1. nih.govresearchgate.net This selectivity is attributed to the inhibitor stabilizing a specific conformation of the glycine-rich loop in the ATP binding pocket of CDK2, a conformation not observed in CDK1. nih.gov
| Compound | Target | IC₅₀ (μM) | Selectivity (CDK1/CDK2) | Reference |
|---|---|---|---|---|
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (73) | CDK2 | 0.044 | ~2000-fold | nih.gov |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (73) | CDK1 | 86 | ||
| NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) | CDK1/cyclinB1 | 2.9 ± 0.1 | ~1.3-fold | nih.govresearchgate.netlookchem.com |
| NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) | CDK2/cyclinA3 | 2.2 ± 0.6 | ||
| 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde | CDK1/cyclinB1 | 35 ± 3 | ~0.8-fold | nih.govresearchgate.net |
| 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde | CDK2/cyclinA3 | 43 ± 3 |
Inhibition of CDKs by this compound derivatives ultimately leads to the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Studies on reversine and related molecules show they can cause cell cycle arrest in the G2/M phase. researchgate.netnih.gov This arrest is often followed by endoreduplication (DNA replication without cell division) and eventually cell death through a process known as mitotic catastrophe. researchgate.net
The specific cellular response can depend on the genetic background of the cancer cells. For example, some structurally simplified, reversine-related molecules were found to be effective in causing G2/M arrest and polyploidy specifically in cancer cells where the tumor suppressor p53 was deleted or down-regulated. researchgate.netnih.gov The induction of apoptosis is a key outcome for many chemotherapeutic agents. mdpi.com The apoptotic pathway can be initiated through various signals, including the loss of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), release of cytochrome c, and the subsequent activation of caspases (like caspase-3 and -9), which execute the cell death program. mdpi.com In studies with 2,6-diaminopurine (DAP), it was shown to cause an accumulation of cells in the G2/M phase, whereas its deoxyriboside counterpart arrested cells in the G1/G0 phase, indicating that different metabolic pathways can lead to distinct cell cycle effects. nih.gov
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes can lead to various physiological effects, making them attractive therapeutic targets. While specific inhibitory data for this compound derivatives on a broad range of PDEs is not extensively detailed in the available literature, the general class of purine derivatives has been investigated for PDE inhibition.
The PDE5 isoform is a key enzyme in the regulation of cGMP levels, particularly in smooth muscle cells. Selective inhibitors of PDE5, such as sildenafil (B151) and tadalafil, are widely used in the treatment of erectile dysfunction and pulmonary hypertension. nih.gov The selectivity of these inhibitors is crucial to avoid off-target effects, as cross-reactivity with other PDE isoforms, such as PDE6 and PDE11, can lead to side effects. nih.govnih.gov
Table 1: Potency of Select PDE5 Inhibitors (for reference)
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 3.5 |
| Tadalafil | 1.8 |
| Vardenafil | 0.7 |
This table provides reference data for well-known PDE5 inhibitors to contextualize the therapeutic target, not specific data for this compound derivatives.
Tyrosine Kinase (TK) Inhibitory Profiles
Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein. They are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for anticancer drug development.
Derivatives of 2,6,9-trisubstituted purines have shown promise as inhibitors of various tyrosine kinases. Although specific data for this compound derivatives is limited, studies on structurally related compounds provide insights into the potential of this chemical class. For example, certain 2,6,9-trisubstituted purine derivatives have demonstrated inhibitory activity against platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase implicated in some forms of leukemia. nih.gov
One study on a series of novel 4-methylbenzamide (B193301) derivatives containing 2,6-disubstituted purines identified compounds with inhibitory activity against PDGFRα and PDGFRβ. uzh.ch Compounds 7 and 10 from this study, which feature a 2,6-dichloro-9H-purine core, exhibited significant inhibition of these kinases at a concentration of 1 µM. uzh.ch
Table 2: Tyrosine Kinase Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Derivatives
| Compound | Target Kinase | % Inhibition at 1 µM |
| 7 | PDGFRα | 45% |
| 7 | PDGFRβ | 38% |
| 9 | PDGFRα | 36% |
| 9 | PDGFRβ | 37% |
| 10 | PDGFRα | 41% |
| 10 | PDGFRβ | 42% |
Data from a study on 4-methylbenzamide derivatives containing 2,6-disubstituted purines, which are structurally related to the subject compound. uzh.ch
These findings suggest that the purine scaffold, with appropriate substitutions, can be a viable starting point for the design of potent and selective tyrosine kinase inhibitors. The N6,N6-dimethyl substitution could potentially influence the binding affinity and selectivity of such derivatives for different tyrosine kinases.
Heat Shock Protein 90 Alpha (Hsp90α) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. Hsp90 is overexpressed in many cancer cells and is essential for the stability of numerous oncoproteins, making it a compelling target for cancer therapy.
Purine-based scaffolds have been successfully utilized in the development of Hsp90 inhibitors. These inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of its client proteins. While specific inhibitory data for this compound derivatives against Hsp90α is not available, the general principles of purine-based Hsp90 inhibition can be discussed.
The development of orally active purine-based Hsp90 inhibitors has been a significant area of research. For instance, 8-aryladenine and 8-sulfanyladenine derivatives have been investigated as Hsp90 inhibitors. elifesciences.org A key challenge has been to improve the aqueous solubility and oral bioavailability of these compounds, which has been addressed by introducing amino functionalities in the N(9) side chain. elifesciences.org One such derivative, a neopentylamine-substituted purine, demonstrated a HER-2 degradation IC50 of 90 nM, indicating potent Hsp90 inhibitory activity. elifesciences.org
The N6,N6-dimethyl substitution in this compound could influence the electronic properties and steric interactions within the ATP-binding pocket of Hsp90α, potentially modulating the inhibitory activity of its derivatives.
Modulation of RNA Modification Reader Proteins
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. researchgate.netresearchgate.net The biological effects of m6A are mediated by a set of proteins known as "reader" proteins, which specifically recognize and bind to the m6A modification.
The YTH domain-containing protein 1 (YTHDC1) is a nuclear m6A reader protein that has been shown to play a key role in mRNA splicing and export. elifesciences.orgresearchgate.net The YTH domain of YTHDC1 contains a conserved aromatic cage that specifically recognizes and binds to the N6-methyl group of adenosine. researchgate.net
The core structure of this compound contains an N6-methylated adenine (B156593) moiety, making its derivatives potential modulators of m6A reader proteins. The binding of m6A to the YTHDC1 domain is a synergistic process involving both the m6A nucleobase and a structural water molecule. acs.orgrcsb.org The N6 methyl group is crucial for this interaction, as it replaces an unstable water molecule in the apo binding site and fits into the aromatic cage formed by tryptophan residues (Trp377 and Trp428). researchgate.netacs.org
Table 3: Key Residues in YTHDC1 Binding Pocket for m6A Recognition
| Residue | Role in Binding |
| Trp377 | Forms one side of the aromatic cage for the methyl group. |
| Trp428 | Forms the other side of the aromatic cage. |
| Thr379 | Interacts with a key structural water molecule. |
Information compiled from studies on the YTHDC1-m6A interaction. acs.orgrcsb.org
The recognition of m6A-modified mRNA by YTHDC1 is a critical step in determining the fate of the transcript. YTHDC1 has been shown to mediate the nuclear export of m6A-methylated mRNAs by interacting with splicing factors and nuclear export adaptor proteins like SRSF3 and NXF1. elifesciences.org Knockdown of YTHDC1 leads to the nuclear accumulation of m6A-containing transcripts. elifesciences.orgnih.gov
Derivatives of this compound, by mimicking the N6-methyladenosine structure, could potentially act as competitive inhibitors of the YTHDC1-m6A interaction. By disrupting this recognition, such compounds could interfere with the normal processing and export of m6A-modified mRNAs. This could have significant cellular implications, including alterations in gene expression profiles and cellular function. For instance, since m6A modification and its readers are implicated in processes like stem cell differentiation and the response to cellular stress, modulating these interactions could have therapeutic potential. nih.gov Furthermore, the dysregulation of the m6A pathway has been linked to resistance to tyrosine kinase inhibitors in certain cancers, suggesting that targeting m6A readers could be a strategy to overcome drug resistance. nih.govnih.gov
Structure Activity Relationships Sar and Computational Studies of N6,n6 Dimethyl 9h Purine 2,6 Diamine Derivatives
Elucidation of Structure-Activity Relationships (SAR)
The biological activity of purine (B94841) derivatives can be significantly influenced by the nature and position of various substituents on the purine ring. For derivatives of N6,N6-Dimethyl-9H-purine-2,6-diamine, modifications at the N2 and N6 amino groups, as well as substitutions at the N9 position, have been key areas of investigation to understand their impact on potency and selectivity.
The substituents at the N2 and N6 positions of the 2,6-diaminopurine (B158960) scaffold play a pivotal role in determining the biological effects of these molecules. In the case of this compound, the dimethyl substitution at the N6 position is a key feature.
Research on related 2,6-diamino-substituted purines has shown that the nature of the substituent at the N6 position can significantly impact activity. For instance, in a series of reversine-related molecules, which are also 2,6-diamino-substituted purines, a methyl group on the N6-substituent was found to prevent the formation of by-products during synthesis. nih.gov The presence of a dimethylamino group at the C6 position, as in this compound, influences the molecule's polarity and potential for hydrogen bonding.
Modifications at the N2 position have also been explored to establish SAR. Studies on 2,6,9-trisubstituted purines have indicated that bulky substituents at the C-2 position of the purine ring are generally not favorable for cytotoxic activity. nih.govsemanticscholar.org This suggests that smaller, more specific groups at the N2 position of this compound derivatives might be more beneficial for certain biological activities. For example, the introduction of various amines at this position can modulate the compound's interaction with target proteins. scielo.org.mx
The following table summarizes the general effects of substituents at the N2 and N6 positions on the activity of 2,6-diaminopurine derivatives, which can be extrapolated to this compound analogs.
| Position | Substituent Type | General Effect on Biological Activity | Illustrative Example from Related Purines |
|---|---|---|---|
| N6 | Small alkyl (e.g., methyl) | Can improve synthetic accessibility and may influence selectivity. nih.gov | N6-methyl substituent in reversine (B1683945) analogs prevented by-product formation. nih.gov |
| N6 | Arylpiperazinyl system | Beneficial for cytotoxic activity in some cancer cell lines. nih.govsemanticscholar.org | Increased potency observed in 2,6,9-trisubstituted purines with this moiety. nih.gov |
| N2 | Bulky groups | Generally unfavorable for cytotoxic activity. nih.govsemanticscholar.org | Reduced activity in 2,6,9-trisubstituted purines with large C-2 substituents. nih.gov |
| N2 | Aromatic amines | Can lead to moderate to good inhibitory activity against certain cancer cell lines. researchgate.net | Compounds with 4-benzyloxy-phenylamino or 4-chloro-phenylamino groups at C2 showed activity. researchgate.net |
The N9 position of the purine ring is another critical site for modification that can profoundly affect the biological potency of this compound derivatives. A variety of substituents, from simple alkyl chains to more complex cyclic systems, have been introduced at this position in related purine analogs to probe their impact on activity. nih.gov
The rationale for N9 substitution often involves enhancing solubility, modulating pharmacokinetic properties, or providing additional interaction points with the target protein. For instance, the introduction of a 2-hydroxyethoxymethyl fragment at the N9 position of a purine derivative was shown to increase solubility. nih.gov In a study on N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, specific substitutions at the N9 atom were designed to investigate the relationship with cytokinin activity. nih.gov
Furthermore, in the context of anticancer agents, N-alkyl substitutions at the N9 position have been analyzed for their effect on cytotoxicity. nih.gov The size and nature of the N9-substituent can influence how the molecule fits into the binding pocket of a target protein, such as a kinase. For example, a cyclopentyl group at the N9 position is a common feature in many potent cyclin-dependent kinase (CDK) inhibitors. nih.gov
The table below illustrates the influence of different types of N9-substitutions on the biological potency of purine derivatives, providing insights applicable to this compound analogs.
| N9-Substituent Type | General Influence on Biological Potency | Example from Related Purines |
|---|---|---|
| Alkyl chains (C2-C4) | Can maintain or slightly decrease activity depending on the assay. nih.gov | N9-alkylated N6-isopentenyladenine derivatives remained active in cytokinin bioassays. nih.gov |
| Cyclic systems (e.g., cyclopentyl) | Often enhances binding affinity to kinases, leading to potent inhibition. nih.gov | 9-cyclopentylpurine derivatives are potent CDK inhibitors. nih.gov |
| Functionalized alkyl chains | Can be used to improve physicochemical properties like solubility. nih.gov | A 2-hydroxyethoxymethyl group at N9 increased the solubility of a purine conjugate. nih.gov |
| α-amino acid motifs | Can result in compounds with dose-dependent anticancer effects. nih.gov | Solid-phase synthesis of N9-(α-amino acid)-purine derivatives yielded compounds with mild anticancer activity. nih.gov |
The rational design of this compound derivatives with optimized biological activity relies on the integration of SAR data and computational modeling. The goal is to create molecules with improved potency, selectivity, and drug-like properties.
One key principle is the use of the purine scaffold as a "privileged structure," which can bind to a variety of biological targets, particularly kinases, by mimicking the natural ligand ATP. nih.gov The design of novel inhibitors often involves modifying the purine core with substituents that can exploit specific features of the target's binding site. For example, in the design of 2,6-disubstituted purine derivatives as STAT3 inhibitors, molecular docking was used to guide the synthesis of compounds that could bind to the SH2 domain of the protein.
Another important design strategy is to introduce structural modifications that confer broad-spectrum activity against multiple related targets or even different classes of pathogens. nih.gov This has been demonstrated in the development of 2,6-diaminopurine derivatives as broad-spectrum antiviral agents. nih.gov
The optimization of physicochemical properties is also a central aspect of rational drug design. This includes considerations such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's rule of five. nih.gov
Molecular Modeling and Simulation Approaches
Computational methods are invaluable tools for understanding the interactions of this compound derivatives at a molecular level and for predicting their biological activity. These approaches range from molecular docking to more complex molecular dynamics simulations.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound derivatives and in designing new compounds with enhanced affinity.
Docking studies on related 2,6-diaminopurine derivatives have been used to identify key interactions with target proteins such as Aurora kinases and Mps1. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, in the design of novel 2,6,9-trisubstituted purine CDK inhibitors, in silico modeling of a potent compound in the active site of CDK2 revealed a high interaction energy, which was attributed to the 6-heterobiarylmethylamino substitution. nih.gov
The accuracy of docking predictions can be enhanced by considering the tautomeric state of the ligand. For example, DFT calculations on a reversine-related molecule showed that the HN(9) tautomer was more stable than the HN(7) form, and docking calculations confirmed that the HN(9) tautomer was the most stable in complex with Aurora-B kinase and Mps1. nih.gov
The analysis of molecular interactions derived from docking simulations provides detailed insights into the structural basis of ligand binding. For this compound derivatives, these interactions are critical for their biological activity.
Key interactions often involve hydrogen bonds between the purine nitrogen atoms (N1, N3, N7) and the amino groups at C2 and C6 with amino acid residues in the hinge region of kinase active sites. Additionally, hydrophobic interactions between the purine ring and nonpolar residues in the binding pocket contribute significantly to binding affinity. The N6,N6-dimethyl groups would be expected to participate in van der Waals and hydrophobic interactions.
The nature of the substituents at N2 and N9 can also lead to specific interactions. For example, a substituent with a hydrogen bond donor or acceptor can form additional hydrogen bonds with the target protein, thereby increasing binding affinity. The analysis of these interactions is crucial for the rational design of more potent and selective inhibitors. For instance, molecular modeling of 2,6-disubstituted purines as potential protein kinase inhibitors showed that compounds could bind as either ATP-competitive (type 1) or allosteric (type 2) inhibitors depending on the substituent. mdpi.com
The following table provides a hypothetical summary of potential molecular interactions for an this compound derivative docked into a generic kinase active site, based on findings from related purine analogs.
| Molecular Moiety | Type of Interaction | Potential Interacting Residues in Kinase Active Site |
|---|---|---|
| Purine N1 | Hydrogen Bond Acceptor | Backbone NH of hinge region residues (e.g., Cysteine) |
| N2-amino group | Hydrogen Bond Donor | Backbone CO of hinge region residues (e.g., Glutamate) |
| N6,N6-dimethyl groups | Hydrophobic/Van der Waals | Alanine, Valine, Leucine, Isoleucine |
| Purine ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| N9-substituent | Hydrophobic/Hydrogen Bonding | Residues in the solvent-exposed region or a specific sub-pocket |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic nature of interactions between purine derivatives and their biological targets. These simulations are instrumental in assessing the stability of ligand-receptor complexes over time. For instance, in silico analyses of newly designed 2,6,9-trisubstituted purine derivatives targeting the Bcr-Abl kinase, implicated in chronic myeloid leukemia, have utilized MD simulations. mdpi.com These studies help to elucidate the enhanced potency of specific derivatives by observing their binding modes and stability within the kinase's active site, particularly in mutant forms like Bcr-AblT315I. mdpi.com
By simulating the movement of every atom in the system, researchers can confirm the stability of docking poses, analyze conformational changes in both the ligand and the protein, and understand the key interactions that maintain the bound state. This detailed analysis of the dynamic behavior is crucial for rationalizing the activity of potent inhibitors and for the prospective design of new molecules with improved binding affinity and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the structural or property variations within a group of molecules are responsible for the differences observed in their biological effects. youtube.com These models translate molecular structures into numerical descriptors, which can then be used to predict the activity of novel, unsynthesized compounds. nih.govresearchgate.net For purine derivatives, QSAR models have been developed to predict inhibitory activity against various protein kinases. mdpi.com
Three-dimensional QSAR (3D-QSAR) models represent a significant advancement over 2D approaches by considering the three-dimensional spatial arrangement of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) are used to generate these models. In studies of 2,6,9-trisubstituted purine derivatives designed as antitumor compounds, 3D-QSAR models have been successfully constructed. youtube.comnih.gov These models generate contour maps that visualize the regions around the aligned molecules where specific properties are predicted to influence biological activity. nih.gov For example, these maps can indicate areas where bulky groups are favored or disfavored for enhancing cytotoxicity, providing a visual guide for designing more potent derivatives. youtube.comnih.govresearchgate.net Such models have proven effective in rationalizing the design of new purine derivatives as inhibitors of kinases like Bcr-Abl and EGFR. mdpi.commdpi.com
A critical output of 3D-QSAR studies is the quantification of how different molecular properties contribute to biological activity. For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have demonstrated that steric properties are the dominant factor in explaining their cytotoxic effects, contributing approximately 70% to the model, while electronic properties account for the remaining 30%. youtube.comnih.govresearchgate.net This finding has significant implications for drug design, suggesting that the size and shape of substituents on the purine ring are more critical for cytotoxic activity than their electronic characteristics. youtube.comnih.gov
Based on this correlation, specific structural requirements have been identified. For instance, the presence of an arylpiperazinyl system at position C-6 of the purine ring was found to be beneficial for cytotoxic activity. Conversely, introducing bulky substituents at the C-2 position was determined to be unfavorable. youtube.comnih.govresearchgate.net This detailed understanding allows for the targeted modification of the purine scaffold to optimize bioactivity.
| Molecular Property | Percentage Contribution | Implication for Drug Design |
|---|---|---|
| Steric Properties | 70% | Size and shape of substituents are primary drivers of activity. |
| Electronic Properties | 30% | Charge distribution and electronic effects are secondary modulators of activity. |
Advanced Theoretical Chemistry Investigations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been employed to study the conformational stability of 2,6-diamino-substituted purine derivatives. For example, investigations into the most stable prototropic tautomers of N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine revealed that the HN(9) tautomer is consistently more stable than the HN(7) form across different environments, including the gas phase and in solution.
DFT is also used to analyze Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap provide insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across a molecule and help identify sites susceptible to electrophilic and nucleophilic attack.
| DFT Application | Information Obtained | Significance |
|---|---|---|
| Tautomer Stability Analysis | Identifies the most stable isomeric form (e.g., HN(9) vs. HN(7)). | Predicts the dominant structure present under physiological conditions. |
| Frontier Molecular Orbital (FMO) Analysis | Calculates HOMO-LUMO energies and the energy gap. | Provides insights into chemical reactivity and intramolecular charge transfer. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualizes electron density and identifies electrophilic/nucleophilic sites. | Helps predict how the molecule will interact with biological targets. |
Molecular Quantum Similarity is a theoretical chemistry field that quantifies the degree of similarity between molecules based on their quantum mechanical properties, such as electron density. While specific studies applying Molecular Quantum Similarity Indices to this compound were not prominently found, the underlying principle is central to modern drug design. The core tenet of QSAR, that structurally similar molecules exhibit similar biological activities, is given a rigorous quantum-mechanical foundation through similarity analysis. youtube.com
This approach allows for the comparison of entire molecules or molecular fragments without relying solely on topological or geometric descriptors. By calculating similarity indices between a lead compound and a series of analogues, researchers can systematically explore the chemical space. This comparative analysis can help in identifying which structural modifications are most likely to retain or improve desired activities, thereby guiding the synthesis of new derivatives in a more informed and efficient manner.
Advanced Research Applications and Future Directions for N6,n6 Dimethyl 9h Purine 2,6 Diamine
Development as Molecular Probes and Research Tools
The inherent ability of purine (B94841) analogs to interact with a multitude of biological targets makes them excellent candidates for the development of molecular probes. These tools are crucial for elucidating complex biological processes, and N6,N6-Dimethyl-9H-purine-2,6-diamine could serve as a foundational structure for such probes. The development of fluorescently labeled ligands, for instance, has proven invaluable in biology and pharmacology, often retaining the pharmacological properties of the unlabeled molecule. nih.gov
Fluorescent probes are indispensable for visualizing and understanding the subcellular distribution and dynamics of molecules. By chemically modifying the this compound scaffold with a fluorophore, it is conceivable to create a probe for cellular imaging. The choice of fluorophore and its attachment site would be critical to ensure that the probe's biological activity is not compromised. nih.gov Such probes could be used in techniques like fluorescence microscopy and flow cytometry to study the localization and interactions of their target proteins within living cells. nih.gov The development of emissive nucleoside analogs that can be visualized in live mammalian cells highlights the feasibility and utility of this approach. nih.gov Furthermore, the solvatochromatic properties of some fluorescent dyes, where the emission wavelength and intensity are dependent on the local environment, could provide additional information about the probe's surroundings within the cell.
Strategies for Drug Discovery and Lead Optimization
The purine scaffold is a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for a variety of biological targets. nih.goveurekaselect.com this compound can be integrated into several modern drug discovery strategies to identify and optimize new therapeutic agents.
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. enamine.net Compound libraries optimized for structural diversity and drug-like properties are essential for the success of HTS campaigns. ku.edu A library of purine derivatives, including this compound and its analogs, could be screened against various targets, such as protein kinases, which are frequently implicated in diseases like cancer. nih.gov The design of HTS assays is critical and can be based on various readouts, including fluorescence changes in competitive binding assays. drugtargetreview.com
Interactive Data Table: HTS Readout Technologies
| Readout Technology | Principle | Application in Purine Library Screening |
|---|---|---|
| Fluorescence Intensity | Measures the light emitted by a fluorescent molecule. | Can be used in binding assays where a fluorescently labeled ligand is displaced by a purine derivative. |
| Fluorescence Polarization | Measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. | Suitable for studying the interaction of purine derivatives with target proteins. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorophores when in close proximity. | Can be used to develop robust assays for screening purine libraries against specific targets. |
Drug repurposing, or finding new uses for existing drugs, is a cost-effective and time-saving strategy in drug development. elsevier.com Purine analogs, due to their wide range of biological activities, are attractive candidates for such initiatives. wikipedia.org An approved or investigational drug with a purine scaffold could be systematically evaluated for new therapeutic indications. elsevier.com For instance, a purine-based antiviral drug might be repurposed as an anticancer agent if it is found to inhibit a kinase crucial for tumor growth. This approach leverages the known safety and pharmacokinetic profiles of existing drugs to accelerate their development for new diseases. nih.gov
Many complex diseases, such as cancer, involve multiple signaling pathways. plos.org Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. nih.gov The purine scaffold is well-suited for the design of multi-target kinase inhibitors, as many kinases share structural similarities in their ATP-binding pockets. cuni.cz By modifying the substituents on the this compound core, it may be possible to fine-tune its selectivity profile to inhibit a specific set of kinases involved in a particular disease. nih.govnih.gov Computational approaches, such as molecular docking and structural systems pharmacology, can aid in the rational design of these multi-target agents. plos.orgnih.gov
Prospects for Novel Therapeutic Development
The 2,6-diaminopurine (B158960) core of this compound is present in molecules with demonstrated therapeutic potential, suggesting promising future directions for this compound and its derivatives.
Research into 2,6-diaminopurine derivatives has revealed their potential as broad-spectrum antiviral agents, with activity against flaviviruses, influenza virus, and SARS-CoV-2. nih.gov Furthermore, 2,6-diaminopurine itself has been identified as a potent corrector of certain nonsense mutations that can cause genetic diseases. nih.govsunyempire.edu In the realm of oncology, purine derivatives are extensively investigated as anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) that play a crucial role in cell cycle regulation. nih.gov The development of selective CDK2 inhibitors based on the 2-aminopurine (B61359) scaffold for triple-negative breast cancer underscores the therapeutic potential of this class of compounds. nih.gov Guanine (B1146940) derivatives are also being explored for the development of antimalarial drugs. frontiersin.org These findings collectively suggest that this compound and its analogs represent a promising starting point for the development of novel therapeutics for a range of diseases.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-diaminopurine |
Exploration in Neglected Tropical Diseases
Neglected tropical diseases (NTDs) are a group of infectious diseases that affect over a billion people, primarily in tropical and subtropical regions. The search for new, effective, and safe treatments is a global health priority. Purine derivatives have historically been a fertile ground for the discovery of antiparasitic agents, as many protozoan parasites are unable to synthesize purines de novo and rely on salvaging them from their hosts. This dependence creates a therapeutic window for compounds that can interfere with purine metabolism or related pathways in the parasite with minimal effect on the host.
Compounds with a diaminopurine core have been identified as potential chemotypes for targeting Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.gov Research in this area has involved the synthesis and evaluation of various substituted diaminopurines to optimize their potency and pharmacokinetic properties. nih.gov Although this compound has not been a specific focus, its structure fits the general profile of compounds that could be screened for activity against kinetoplastid parasites, which also include the causative agents of Chagas' disease (Trypanosoma cruzi) and leishmaniasis. nih.govdundee.ac.uk
Future research could involve the inclusion of this compound in high-throughput screening campaigns against a panel of parasites responsible for NTDs. Detailed structure-activity relationship (SAR) studies would be essential to determine if the N6,N6-dimethyl substitution confers any advantageous properties, such as increased target affinity or improved metabolic stability, compared to other purine analogs.
Emerging Applications in RNA Epigenetics
The field of RNA epigenetics, or epitranscriptomics, investigates the role of chemical modifications to RNA molecules in regulating gene expression. These modifications are dynamic and reversible, adding another layer of complexity to the flow of genetic information. One of the most abundant modifications on messenger RNA (mRNA) in eukaryotes is N6-methyladenosine (m6A). nih.gov This modification is installed by "writer" enzymes, removed by "eraser" enzymes, and recognized by "reader" proteins, influencing mRNA splicing, stability, export, and translation. nih.govnih.gov
The key m6A "eraser" enzymes are demethylases belonging to the AlkB homolog (ALKBH) family, such as the fat mass and obesity-associated protein (FTO) and ALKBH5. nih.govnih.gov These enzymes are of significant interest as therapeutic targets in various diseases, including cancer. Given that the substrate for these enzymes is a modified purine, there is potential for purine derivatives to act as inhibitors or modulators of their activity.
The compound this compound is structurally related to N6,N6-dimethyladenine, a modification found in ribosomal RNA (rRNA). nih.govhoffmanlab.org The presence of dimethylation at the N6 position is a key feature. Research has shown that the eraser enzyme ALKBH5 can demethylate doubly methylated m62A in rRNA. nih.gov This suggests that the cellular machinery for recognizing and processing N6,N6-dimethylated purines exists.
Future research could explore whether this compound or its nucleoside form can interact with the active sites of RNA modifying enzymes like FTO or ALKBH5. It could be investigated as a potential competitive inhibitor or as a chemical probe to study the function of these enzymes. Such studies would be crucial in understanding the substrate specificity of RNA demethylases and in the development of novel therapeutic agents that target the epitranscriptome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
